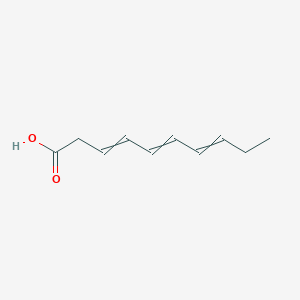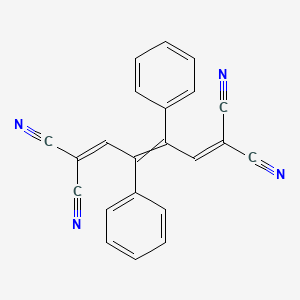![molecular formula C19H39ClN2O2 B14500091 2-Chloro-N-[3-(dodecylamino)propyl]-N-(2-hydroxyethyl)acetamide CAS No. 62881-15-6](/img/structure/B14500091.png)
2-Chloro-N-[3-(dodecylamino)propyl]-N-(2-hydroxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[3-(dodecylamino)propyl]-N-(2-hydroxyethyl)acetamide typically involves the reaction of 2-chloroacetamide with 3-(dodecylamino)propylamine and 2-hydroxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-[3-(dodecylamino)propyl]-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The hydroxyethyl group can participate in oxidation and reduction reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[3-(dodecylamino)propyl]-N-(2-hydroxyethyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Used in the production of surfactants, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-[3-(dodecylamino)propyl]-N-(2-hydroxyethyl)acetamide involves its interaction with molecular targets such as cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. It may also interact with specific proteins, altering their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-N-(2-hydroxyethyl)acetamide: Lacks the dodecylamino group, making it less hydrophobic.
N-(2-Hydroxyethyl)dodecylamine: Lacks the chloroacetamide group, affecting its reactivity.
N-Dodecyl-N-(2-hydroxyethyl)acetamide: Similar structure but without the chloro group.
Uniqueness
2-Chloro-N-[3-(dodecylamino)propyl]-N-(2-hydroxyethyl)acetamide is unique due to its combination of a chloroacetamide group, a dodecylamino group, and a hydroxyethyl group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in various fields .
Eigenschaften
CAS-Nummer |
62881-15-6 |
|---|---|
Molekularformel |
C19H39ClN2O2 |
Molekulargewicht |
363.0 g/mol |
IUPAC-Name |
2-chloro-N-[3-(dodecylamino)propyl]-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C19H39ClN2O2/c1-2-3-4-5-6-7-8-9-10-11-13-21-14-12-15-22(16-17-23)19(24)18-20/h21,23H,2-18H2,1H3 |
InChI-Schlüssel |
IXXZPSKZKFKLGW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNCCCN(CCO)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one](/img/structure/B14500014.png)
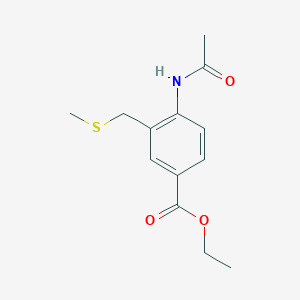
![Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane](/img/structure/B14500022.png)

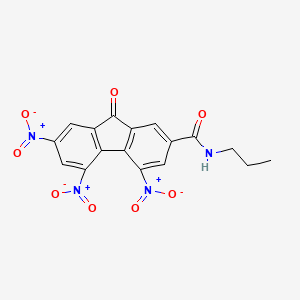
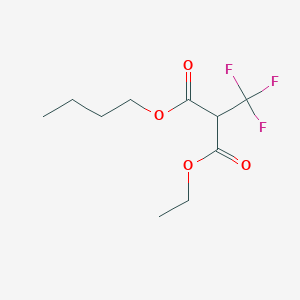
![3-[(1E)-N-(2-Hydroxy-5-methylphenyl)ethanimidoyl]oxolan-2-one](/img/structure/B14500050.png)

